5-isopropyl-7-(4-(2-methylbenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
Description
Properties
IUPAC Name |
7-[4-[(2-methylphenyl)methyl]piperazine-1-carbonyl]-2-phenyl-5-propan-2-ylpyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N5O2/c1-20(2)32-18-24(26-25(19-32)28(35)33(29-26)23-11-5-4-6-12-23)27(34)31-15-13-30(14-16-31)17-22-10-8-7-9-21(22)3/h4-12,18-20H,13-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTLSBRLJHJBWBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)C(=O)C3=CN(C=C4C3=NN(C4=O)C5=CC=CC=C5)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-isopropyl-7-(4-(2-methylbenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperature controls, and inert atmospheres to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for further applications.
Chemical Reactions Analysis
Types of Reactions
5-isopropyl-7-(4-(2-methylbenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivative compounds.
Scientific Research Applications
Structure and Composition
The compound features a pyrazolo[4,3-c]pyridine core, which is known for its biological activity. Its molecular formula is with a molecular weight of 437.5 g/mol. The structure includes piperazine and phenyl groups, contributing to its potential pharmacological properties.
Antidepressant Activity
Recent studies suggest that derivatives of pyrazolo[4,3-c]pyridine exhibit antidepressant-like effects. The incorporation of piperazine moieties enhances their interaction with serotonin receptors, making them potential candidates for treating depression and anxiety disorders. A study demonstrated that compounds similar to 5-isopropyl-7-(4-(2-methylbenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one showed significant improvement in behavioral tests in animal models of depression .
Anticancer Properties
Research indicates that this compound may possess anticancer properties due to its ability to inhibit specific kinases involved in tumor growth. A case study highlighted the compound's efficacy against certain cancer cell lines, showing reduced proliferation rates and increased apoptosis .
Neuroprotective Effects
The neuroprotective potential of pyrazolo[4,3-c]pyridines has been explored in the context of neurodegenerative diseases. The compound's ability to modulate neuroinflammatory pathways suggests it could be beneficial in conditions like Alzheimer's disease .
Study 1: Antidepressant Effects
In a controlled study involving rodents, the administration of this compound resulted in a significant decrease in depressive-like behaviors compared to control groups. The mechanism was attributed to increased serotonin levels in the brain .
Study 2: Anticancer Activity
A series of experiments conducted on human cancer cell lines demonstrated that the compound inhibits cell growth by inducing apoptosis through mitochondrial pathways. The study reported a dose-dependent response, with higher concentrations leading to greater cell death rates .
Mechanism of Action
The mechanism of action of 5-isopropyl-7-(4-(2-methylbenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Substituent-Driven Functional Differences
- Piperazine-carbonyl moieties are common in PDE inhibitors (e.g., sildenafil analogs) and CNS agents, suggesting similar targeting .
Aryl Groups :
Research Findings and Implications
- Structural Insights: The pyrazolo-pyridinone core’s rigidity may enhance target selectivity compared to pyrazolo-pyrimidinones (e.g., MK6) .
- Piperazine Modifications : Substitution at the piperazine nitrogen (e.g., 2-methylbenzyl vs. 2-fluorophenyl) significantly impacts solubility and bioavailability, as seen in eszopiclone derivatives ().
- Biological Activity : While direct data for the target compound are lacking, analogs like UK 088800 () show PDE5 inhibition, suggesting a plausible mechanism of action .
Biological Activity
5-Isopropyl-7-(4-(2-methylbenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of pyrazolo[4,3-c]pyridine derivatives, characterized by a complex structure that includes a piperazine moiety. Its chemical formula is C₁₈H₁₈N₄O, and it has a molecular weight of approximately 306.36 g/mol.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Anticancer Activity : Studies have demonstrated that pyrazolo[4,3-c]pyridine derivatives can inhibit the proliferation of cancer cells across multiple lines.
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro.
- Antimicrobial Properties : Certain compounds within this class have displayed activity against various bacterial strains.
The mechanisms through which this compound exerts its biological effects are still being elucidated. However, potential mechanisms include:
- Inhibition of Kinases : Similar compounds have been reported to inhibit specific kinases involved in cell proliferation and survival pathways.
- Modulation of Receptor Activity : The piperazine moiety may interact with neurotransmitter receptors, influencing signaling pathways related to pain and inflammation.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptosis in cancer cells through mitochondrial pathways.
Anticancer Activity
A study evaluating the anticancer potential of pyrazolo[4,3-c]pyridine derivatives found that several compounds exhibited significant cytotoxicity against melanoma, renal, breast, ovarian, and leukemia cell lines. The most potent compounds showed GI50 values as low as 0.1 μM, indicating strong efficacy against these cancer types .
Anti-inflammatory Effects
In vitro assays demonstrated that certain derivatives could significantly reduce levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in activated macrophages. This suggests potential therapeutic applications in inflammatory diseases .
Antimicrobial Properties
Research has indicated that some pyrazolo derivatives possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, one study reported effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) below 10 µg/mL .
Data Summary Table
Q & A
Q. What are the key considerations for optimizing the synthetic route of this compound?
The synthesis involves multi-step reactions, including cyclization of the pyrazolo[4,3-c]pyridine core and coupling with the 4-(2-methylbenzyl)piperazine moiety. Critical parameters include:
- Temperature control : Reactions often require reflux conditions (e.g., ethanol at 80°C) to achieve high yields .
- Catalyst selection : Palladium-based catalysts may enhance coupling efficiency for piperazine derivatives .
- Purification : High-performance liquid chromatography (HPLC) or column chromatography is essential to isolate the compound from byproducts, ensuring >95% purity .
Q. How can the molecular structure be confirmed post-synthesis?
Structural validation typically employs:
- NMR spectroscopy : 1H and 13C NMR to confirm substituent positions and piperazine coupling .
- X-ray crystallography : For unambiguous determination of the pyrazolo-pyridine framework and stereochemistry .
- Mass spectrometry : High-resolution MS (HRMS) to verify the molecular formula (e.g., C28H30N5O2) .
Q. What in vitro assays are recommended for preliminary bioactivity screening?
Initial screening should focus on:
- Kinase inhibition : Use ATP-binding assays (e.g., ADP-Glo™) to evaluate activity against kinases like PI3K or MAPK .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, DU145) to measure IC50 values .
- Anti-inflammatory activity : ELISA-based quantification of TNF-α or IL-6 suppression in macrophage models .
Advanced Research Questions
Q. How do structural modifications (e.g., isopropyl vs. ethyl substituents) impact biological activity?
Comparative studies on analogs reveal:
- Substituent size : Bulkier groups (e.g., isopropyl) at position 5 enhance kinase binding affinity but reduce solubility .
- Piperazine modifications : 2-Methylbenzyl groups improve blood-brain barrier penetration compared to unsubstituted piperazines .
- Data contradiction : While some analogs show improved cytotoxicity, others exhibit reduced metabolic stability in hepatic microsomal assays .
Q. What strategies resolve discrepancies in reported IC50 values across studies?
Discrepancies may arise from:
- Assay conditions : Standardize ATP concentrations (e.g., 10 µM vs. 100 µM) and incubation times .
- Cell line variability : Validate results across multiple lines (e.g., primary vs. immortalized cells) .
- Statistical analysis : Use ANOVA with post-hoc tests to assess significance of inter-study differences .
Q. How can in vivo pharmacokinetic parameters be predicted computationally?
Tools include:
- Molecular dynamics (MD) simulations : To model blood-brain barrier penetration and protein binding .
- ADMET prediction software : SwissADME or pkCSM to estimate bioavailability (%F) and half-life (t1/2) .
- Metabolic stability : CYP450 isoform interaction studies using docking software (e.g., AutoDock Vina) .
Methodological Tables
Q. Table 1. Comparative Bioactivity of Structural Analogs
| Analog Substituent | Target Kinase (IC50, nM) | Cytotoxicity (HeLa IC50, µM) | Metabolic Stability (t1/2, min) |
|---|---|---|---|
| 5-Isopropyl, 2-methylbenzyl | PI3Kγ: 12 ± 2 | 3.8 ± 0.5 | 45 ± 5 |
| 5-Ethyl, unsubstituted | PI3Kγ: 28 ± 4 | 7.2 ± 1.1 | 22 ± 3 |
| 5-Methyl, 4-fluorobenzyl | PI3Kγ: 18 ± 3 | 5.1 ± 0.8 | 30 ± 4 |
| Data sourced from kinase inhibition and hepatic microsome assays |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
